molecular formula C7H5IO2 B028765 3-Iodobenzoic acid CAS No. 618-51-9

3-Iodobenzoic acid

Cat. No. B028765
CAS RN: 618-51-9
M. Wt: 248.02 g/mol
InChI Key: KVBWBCRPWVKFQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Iodobenzoic acid can be synthesized through various methods, including the iodination of benzoic acid derivatives or the manipulation of other iodinated aromatic compounds. Notably, hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have been effectively utilized in oxidation reactions adjacent to carbonyl functionalities and at benzylic centers to form conjugated aromatic carbonyl systems (Nicolaou, Montagnon, Baran, & Zhong, 2002). Iodocyclization methods also provide a route to 3-iodobenzoic acid derivatives with the formation of 3-iodobenzo[b]furans (Okitsu, Nakazawa, Taniguchi, & Wada, 2008).

Molecular Structure Analysis

The molecular structure of 3-iodobenzoic acid incorporates an iodine atom ortho to the carboxylic acid group, significantly influencing its reactivity and physical properties. Structural studies, including X-ray crystallography, provide insights into its geometric configuration and potential for forming supramolecular structures through halogen bonding and other non-covalent interactions (Ridenour, Carter, & Cahill, 2017).

Chemical Reactions and Properties

3-Iodobenzoic acid participates in various chemical reactions, including oxidative transformations mediated by hypervalent iodine reagents like IBX, which facilitate the dehydrogenation of amines and the oxidative cleavage of dithioacetals (Nicolaou, Mathison, & Montagnon, 2004). Additionally, it serves as a precursor in iodocyclization reactions leading to the synthesis of heterocycles and other functionalized aromatic compounds.

Physical Properties Analysis

The physical properties of 3-iodobenzoic acid, such as melting point, solubility, and vapor pressure, are influenced by its molecular structure. The presence of the iodine atom imparts significant density and polarizability, affecting its interactions with solvents and other molecules. Thermodynamic studies provide data on sublimation enthalpies and other thermophysical characteristics essential for its handling and application in synthesis (Tan & Sabbah, 1994).

Scientific Research Applications

Solid Phase Synthesis of γ-turn Mimetic Library

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Iodobenzoic acid is used in the solid phase synthesis of a γ-turn mimetic library . This involves creating a library of compounds that mimic the γ-turn structure found in peptides and proteins.
  • Methods of Application : While the exact methods and parameters can vary, solid phase synthesis generally involves attaching the first amino acid to a resin, then sequentially adding the remaining amino acids one at a time. The 3-Iodobenzoic acid would be used as a building block in this process .
  • Results or Outcomes : The result is a library of γ-turn mimetics, which can be used in further research to study protein folding and function .

Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff

  • Scientific Field : Organic Chemistry, Pharmaceutical Chemistry, Agricultural Chemistry, Dye Chemistry
  • Application Summary : 3-Iodobenzoic acid is used in various fields including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It serves as a versatile building block in the synthesis of various organic compounds.
  • Methods of Application : The exact methods of application can vary widely depending on the specific synthesis or process. Generally, 3-Iodobenzoic acid would be used as a reagent or building block in these processes .
  • Results or Outcomes : The outcomes can vary widely depending on the specific application. In general, the use of 3-Iodobenzoic acid can enable the synthesis of a wide range of organic compounds with potential applications in pharmaceuticals, agrochemicals, and dyestuffs .

UV Absorbing Background Electrolyte in Capillary Electrophoresis

  • Scientific Field : Analytical Chemistry
  • Application Summary : 3-Iodobenzoic acid is used as a UV absorbing background electrolyte in the separation of uncharged cyclodextrins and their derivatives by capillary electrophoresis .
  • Methods of Application : In capillary electrophoresis, a sample is injected into a capillary tube, and an electric field is applied to separate the components based on their charge and size. 3-Iodobenzoic acid is added to the electrolyte solution to absorb UV light, which can help improve the detection of the separated components .
  • Results or Outcomes : The use of 3-Iodobenzoic acid as a UV absorbing background electrolyte can improve the sensitivity and resolution of capillary electrophoresis, enabling the effective separation and analysis of uncharged cyclodextrins and their derivatives .

Safety And Hazards

3-Iodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, immediate medical assistance is recommended .

properties

IUPAC Name

3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBWBCRPWVKFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

2532-18-5 (hydrochloride salt)
Record name 3-Iodobenzoic acid
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DSSTOX Substance ID

DTXSID6060682
Record name Benzoic acid, 3-iodo-
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Molecular Weight

248.02 g/mol
Source PubChem
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Product Name

3-Iodobenzoic acid

CAS RN

618-51-9
Record name 3-Iodobenzoic acid
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Synthesis routes and methods

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.0504 mmol, 5.0 mol %), 3-bromobenzoic acid (210 mg, 1.00 mmol), NaI (300 mg, 2.00 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %), 1,1,1,3,3,3-hexamethyldisilazane (211 μL, 1.00 mmol), and dioxane (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 23 h. The resulting suspension was allowed to reach room temperature, poured into 10% aq HCl (20 mL), and extracted with dichloromethane (3×15 mL). The combined organic phases were dried (Na2SO4) and concentrated. The residue was dissolved in dichloromethane (50 mL) and washed with an aqueous solution of 1% HCl and 1% Na2SO3. The aqueous phase was extracted with with dichloromethane (2×20 mL). The organic phases were combined, dried (Na2SO4) and concentrated. The solid residue was washed with hexane (3×15 mL) and dried to provide 3-iodobenzoic acid (222 mg, 90% yield) as white, fine needles.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
211 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
210 mg
Type
reactant
Reaction Step Three
Name
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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